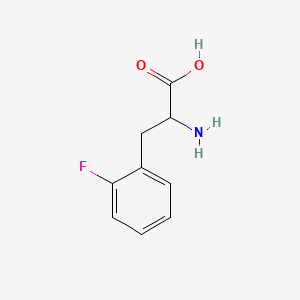

2-Fluoro-dl-phenylalanine

Descripción general

Descripción

2-fluorophenylalanine is a phenylalanine derivative in which the hydrogen at position 2 on the benzene ring is replaced by a fluoro group. It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The incorporation of fluorinated amino acids, such as 2-fluoro-dl-phenylalanine, into peptides and proteins has been shown to improve their stability and bioavailability. Fluorination can modulate various physicochemical properties, including hydrophobicity, acidity, and basicity, which are crucial for drug efficacy . The presence of fluorine enhances the metabolic stability of therapeutic proteins and peptide-based vaccines, making them more effective in clinical settings .

1.2 Enzyme Inhibition

this compound has been investigated as a potential enzyme inhibitor. Its structural modifications allow it to interact selectively with specific enzymes, thus inhibiting their activity. This property is particularly useful in designing drugs for conditions where enzyme activity needs to be regulated, such as cancer and metabolic disorders .

Protein Engineering

2.1 Structural Probing

Fluorinated amino acids are utilized in protein engineering to probe structural characteristics and interactions within proteins. The incorporation of this compound allows researchers to study protein-ligand and protein-protein interactions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . This capability is essential for understanding the mechanisms underlying various biological processes.

2.2 Enhanced Stability

The "fluoro-stabilization effect" refers to the increased stability of proteins when natural amino acids are replaced with fluorinated analogs like this compound. This stabilization is beneficial in biotechnological applications where protein integrity is paramount .

Imaging Applications

3.1 Positron Emission Tomography (PET)

Fluorinated compounds are increasingly used in imaging techniques such as PET due to their favorable properties for radiolabeling. This compound can be incorporated into radiotracers for tumor imaging, allowing for better visualization of tumor ecosystems and aiding in the diagnosis and treatment monitoring of cancers .

Case Studies

4.1 Cancer Research

A study highlighted the use of this compound in evaluating its accumulation in tumor tissues versus normal tissues using animal models. The findings demonstrated that this compound preferentially accumulates in tumors, indicating its potential as a targeted imaging agent for cancer diagnostics .

4.2 Metabolic Studies

Research involving the transport characteristics of this compound through specific amino acid transporters revealed its selectivity and efficiency compared to other phenylalanine analogs. This selectivity can be leveraged in therapeutic strategies aimed at enhancing drug delivery to specific tissues .

Summary Table

Análisis De Reacciones Químicas

Enzymatic Oxidation

Pseudomonas L-phenylalanine oxidase catalyzes both oxidation and oxygenation of 2-FPhe derivatives :

| Reaction Type | Substrate | Km (Substrate) | Km (O₂) | Inhibitors |

|---|---|---|---|---|

| Oxidation | L-phenylalanine | 13.3 µM | 2.04 mM | Phenylacetic acid (competitive) |

| Oxygenation | L-phenylalanine | 11.1 µM | 1.96 mM | Phenylacetic acid (competitive) |

-

Major Products :

Chemical Oxidation

Strong oxidizing agents convert 2-FPhe to fluorinated benzoic acids:

-

Reagents : KMnO₄ (acidic conditions), CrO₃.

-

Mechanism : Oxidative cleavage of the amino acid side chain to form carboxyl groups.

Side-Chain Reduction

Reduction of 2-FPhe produces fluorinated phenylethylamines:

-

Reagents : LiAlH₄, NaBH₄.

-

Conditions : Anhydrous solvents at controlled temperatures.

Reductive Ring Cleavage

A synthesis step for 2-FPhe involves reductive cleavage of oxazolones :

-

Condensation of fluorinated benzaldehydes with N-acetylglycine to form oxazolones.

-

Reduction with red phosphorus/hydroiodic acid (HI) yields fluorinated phenylalanine derivatives .

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position undergoes substitution under specific conditions:

| Nucleophile | Reagent | Product |

|---|---|---|

| NaN₃ | DMSO, 100°C | 2-Azido-phenylalanine |

| RSH (thiols) | Base (e.g., NaOH) | 2-Thioether-phenylalanine |

-

Limitation : Steric hindrance from the ortho-fluorine reduces reactivity compared to para- and meta-substituted analogs.

Incorporation into Proteins

2-FPhe mimics phenylalanine in ribosomal translation but alters protein properties:

-

Efficiency : Di- and tri-fluorinated analogs show higher incorporation fidelity than mono-fluorinated derivatives .

-

Impact : Disrupts hydrophobic interactions in enzymes like chymotrypsin, reducing catalytic activity.

Transporter-Mediated Uptake

2-FPhe utilizes L-type amino acid transporters (LATs) for cellular entry, enabling applications in:

-

PET Imaging : Radiolabeled ¹⁸F-2-FPhe tracks tumor metabolism .

-

Drug Delivery : Enhances uptake of fluorinated therapeutics in cancer cells .

Positional Effects of Fluorination

| Isomer | Reactivity Trend | Key Difference |

|---|---|---|

| 2-Fluoro-dl-phenylalanine | Lower electrophilicity at ortho position | Steric hindrance reduces substitution rates |

| 4-Fluoro-dl-phenylalanine | Higher para-directed reactivity | Enhanced resonance stabilization |

-

Industrial Relevance : Para-fluoro derivatives are preferred for large-scale synthesis due to higher reaction yields .

Kinetic Studies

-

Enzymatic Inhibition : Phenylacetic acid competitively inhibits Pseudomonas L-phenylalanine oxidase (Ki = 8.2 µM) .

-

Metabolic Stability : Fluorination at the ortho position increases resistance to enzymatic degradation compared to non-fluorinated analogs .

Case Study: Tumor Imaging

18F-2-FPhe demonstrated 3.5-fold higher uptake in canine meningioma cells compared to normal tissue, validating its utility in PET-based diagnostics .

Propiedades

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.